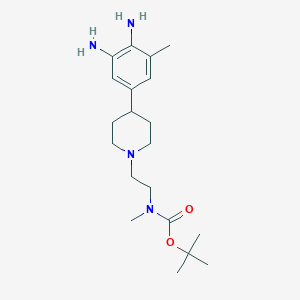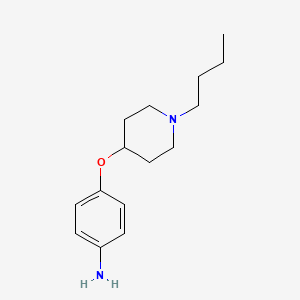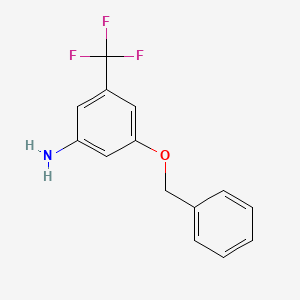![molecular formula C24H34N2O12 B1404350 3-[2-(3-苄氧羰基氨基-丙酰胺)-3-(2-羧基-乙氧基)-2-(2-羧基-乙氧基甲基)-丙氧基]-丙酸 CAS No. 651354-82-4](/img/structure/B1404350.png)
3-[2-(3-苄氧羰基氨基-丙酰胺)-3-(2-羧基-乙氧基)-2-(2-羧基-乙氧基甲基)-丙氧基]-丙酸
描述
Organic compounds are typically described by their molecular formula, structure, and functional groups. The compound you mentioned appears to contain carboxylic acid, ether, and amine functional groups, which would influence its chemical behavior.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multiple steps, each introducing new functional groups or building upon the existing structure. Common techniques might include condensation reactions, substitution reactions, or the use of protecting groups.Molecular Structure Analysis
Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography can be used to determine the molecular structure of an organic compound.Chemical Reactions Analysis
The reactivity of an organic compound is largely determined by its functional groups. Carboxylic acids, for example, can participate in reactions such as esterification or decarboxylation.Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and acidity/basicity, can be determined through various laboratory experiments.科学研究应用
PPARgamma Agonists for Antidiabetic Activity : A study by Cobb et al. (1998) discussed derivatives of a similar compound, highlighting their role as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists with antidiabetic effects in rodent models. This implies potential applications in diabetes management.
Complexing Agents for Metal Ions : The work by Kudyakova et al. (2009) on related compounds shows their ability to act as ligands forming complexes with nickel(ii) and copper(ii) ions. This suggests their use in metal ion sequestration or extraction processes.
Catalytic Conversion in Organic Synthesis : Liu et al. (2021) reported the use of related compounds in the catalytic conversion of alcohols to carboxylic acids using heteropolyoxometalates, suggesting applications in green chemistry and organic synthesis. (Liu et al., 2021)
Synthesis of Liquid-Crystalline Networks : Kihara et al. (1996) described the synthesis of tricarboxylic acids, similar to the subject compound, for creating supramolecular liquid-crystalline networks. This has potential applications in material science, particularly in the development of new liquid-crystal displays. (Kihara et al., 1996)
安全和危害
Safety data would typically be provided by material safety data sheets (MSDS), which include information on the compound’s toxicity, flammability, and potential health effects.
未来方向
The future study of a complex organic compound could involve exploring its potential uses, such as in pharmaceuticals or materials science, or investigating its behavior under different conditions.
Please note that this is a general overview and the specific details would depend on the exact nature of the compound. For a comprehensive analysis of a specific compound, I would recommend consulting a specialist or conducting a thorough literature search.
属性
IUPAC Name |
3-[3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-[3-(phenylmethoxycarbonylamino)propanoylamino]propoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O12/c27-19(6-10-25-23(34)38-14-18-4-2-1-3-5-18)26-24(15-35-11-7-20(28)29,16-36-12-8-21(30)31)17-37-13-9-22(32)33/h1-5H,6-17H2,(H,25,34)(H,26,27)(H,28,29)(H,30,31)(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRAOMDSMMMTCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(=O)NC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3-Benzyloxycarbonylamino-propionylamino)-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



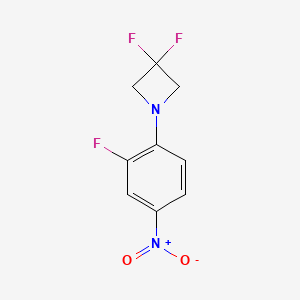
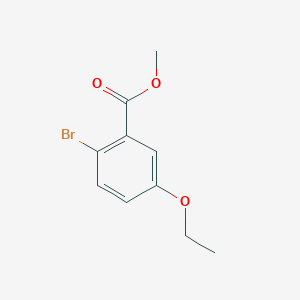
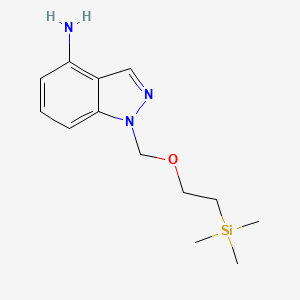
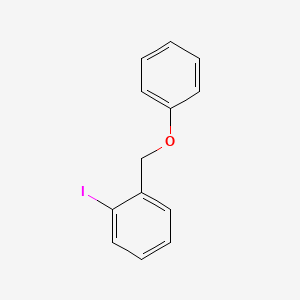

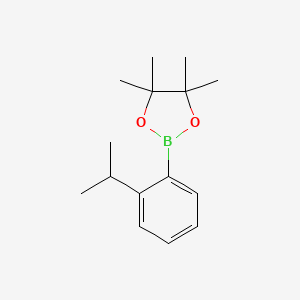
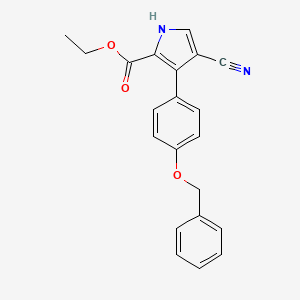
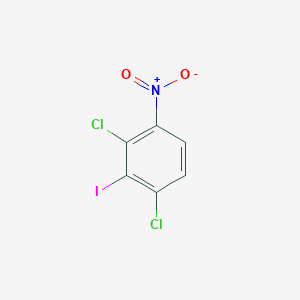
![2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1404279.png)

